N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Kinase Inhibition Medicinal Chemistry Oncology

Pain Point: Generic piperidine-pyrimidine compounds introduce binding geometry risk in kinase inhibitor development. Exact Solution: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) delivers a precisely defined 4-ylmethyl linkage for consistent ATP-pocket docking. • Defined Geometry: Unique spacer ensures binding orientation distinct from positional isomers like 4-(piperidin-2-yl)pyrimidin-2-amine. • Versatile Handle: Free secondary amine enables amide formation, reductive amination, or sulfonylation for rapid analog libraries. • Research-Grade: ≥98% purity, sealed storage at 2-8°C; ideal for SAR studies and assay controls.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 521273-76-7
Cat. No. B1591416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-ylmethyl)pyrimidin-2-amine
CAS521273-76-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC2=NC=CC=N2
InChIInChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14)
InChIKeyRYUCGGGAQDYSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (521273-76-7): A Core Scaffold for Kinase-Focused Chemical Biology


N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) is a heterocyclic building block with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . It features a pyrimidine ring connected to a piperidine ring via a methyl linker and a secondary amine bond . This specific linkage creates a scaffold that is of significant interest in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors . The compound is typically supplied with a purity of 95% .

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine Procurement: Why Scaffold Specificity Dictates Biological Outcome


In the context of medicinal chemistry, compounds within the aminopyrimidine class cannot be considered interchangeable. The specific substitution pattern of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine—a pyrimidin-2-amine core linked to a piperidine ring via a 4-ylmethyl spacer—presents a unique vector and geometry for interactions within ATP-binding pockets of kinases . This contrasts with positional isomers like 4-(piperidin-2-yl)pyrimidin-2-amine, which exhibit a different binding orientation , or N-methylated analogs like N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine , which have altered hydrogen-bonding capacity. The presence of the free secondary amine in the piperidine ring also offers a key functional handle for further derivatization, a feature absent in simpler pyrimidine analogs. Therefore, generic substitution with other 'piperidine-pyrimidine' compounds introduces unquantified risks in target engagement, physicochemical properties, and downstream synthetic utility, directly impacting the reproducibility and validity of research findings.

Quantitative Differentiation Data for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (521273-76-7)


Scaffold-Based Target Engagement Potential: ATP-Competitive Kinase Inhibition

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine serves as a foundational scaffold for ATP-competitive kinase inhibitors. While direct binding data for the unsubstituted core is not publicly reported, the class of piperidinyl-pyrimidin-2-amine analogs has been validated as potent inhibitors of Protein Kinase B (Akt) . This contrasts with analogs like 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine, which introduces a fluorine atom that alters its electronic properties and biological profile . The unsubstituted scaffold provides a baseline for establishing structure-activity relationships (SAR) and serves as a versatile starting point for generating focused libraries.

Kinase Inhibition Medicinal Chemistry Oncology

Physicochemical Properties for Molecular Design: Hydrogen Bond Donor/Acceptor Profile

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . This hydrogen-bonding capacity is a key driver of its solubility and target interactions. In comparison, the hydrochloride salt form (e.g., CAS 1185314-62-8) has altered solubility and stability profiles, making it a distinct entity for different experimental conditions . The free base form is often preferred for organic synthesis and lipophilic formulation strategies.

Physicochemical Properties Drug Design ADME

Purity Specifications and Storage Conditions for Reliable Experimentation

Vendor specifications provide quantifiable benchmarks for quality. The standard commercial product of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) is offered with a minimum purity of 95% . Some suppliers provide higher purity grades, such as 98% , which can be critical for assays sensitive to impurities. Furthermore, the compound is recommended for storage in a cool, dry place , or sealed and stored at 2-8°C , which is important for maintaining long-term integrity and ensuring experimental reproducibility. In contrast, closely related analogs may have different stability profiles and thus different storage requirements.

Purity Stability Reproducibility

Optimized Applications for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine Based on Quantifiable Attributes


Core Scaffold for ATP-Competitive Kinase Inhibitor Design

The primary utility of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine lies in its function as a privileged scaffold for developing ATP-competitive kinase inhibitors, particularly for targets like Protein Kinase B (Akt) . The compound's specific 4-ylmethyl linkage provides a precise geometry for exploration within the ATP-binding pocket. This unsubstituted scaffold is ideal for initial hit identification and subsequent SAR studies, where researchers can systematically introduce modifications to optimize potency, selectivity, and pharmacokinetic properties, thereby establishing a clear foundation for drug discovery programs.

Synthetic Intermediate for Focused Compound Libraries

The presence of a free secondary amine on the piperidine ring makes N-(Piperidin-4-ylmethyl)pyrimidin-2-amine a highly versatile synthetic intermediate . It can be readily functionalized via amide bond formation, reductive amination, or sulfonylation to generate diverse libraries of compounds. This contrasts with N-methylated analogs which lack this reactive handle. Researchers engaged in medicinal chemistry can leverage this compound to rapidly generate analogs for probing biological targets, exploring chemical space around the aminopyrimidine core, and optimizing lead candidates.

Biophysical Assay Reference and Control Studies

With a defined purity specification of 95% (or higher, e.g., 98% ) and known storage conditions (sealed, 2-8°C ), N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a well-characterized entity suitable for use as a reference compound or control in biophysical and biochemical assays. Its physicochemical properties, including a defined number of hydrogen bond donors and acceptors , allow for predictable behavior in various assay formats. For studies involving more complex analogs, this parent scaffold provides an essential baseline for measuring changes in activity, solubility, or stability.

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